Bienvenue dans la boutique en ligne BenchChem!

[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid

Chemical Synthesis Building Block Quality Control

[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid (CAS 1797082-24-6) is a substituted cyclohexaneacetic acid derivative with a molecular formula of C16H25NO2 and a molecular weight of 263.37 Da. The compound features a 1,4-disubstituted cyclohexyl core bearing a tert-butyl group and an N-pyrrolyl substituent at the quaternary carbon.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 1797082-24-6
Cat. No. B1403893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
CAS1797082-24-6
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=CC=C2
InChIInChI=1S/C16H25NO2/c1-15(2,3)13-6-8-16(9-7-13,12-14(18)19)17-10-4-5-11-17/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,18,19)
InChIKeyVUWDXPVXJGMUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-1-(1H-pyrrol-1-yl)cyclohexyl Acetic Acid: Structural Identity for Chemical Procurement


[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid (CAS 1797082-24-6) is a substituted cyclohexaneacetic acid derivative with a molecular formula of C16H25NO2 and a molecular weight of 263.37 Da . The compound features a 1,4-disubstituted cyclohexyl core bearing a tert-butyl group and an N-pyrrolyl substituent at the quaternary carbon . It is commercially available as a research chemical with a specified purity of 95% .

Why Generic Substitution of 4-tert-Butyl-1-(1H-pyrrol-1-yl)cyclohexyl Acetic Acid Is Not Straightforward


The presence of the 4-tert-butyl substituent on the cyclohexyl ring fundamentally differentiates this compound from the des-tert-butyl analog [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid (CAS 1343341-85-4). The tert-butyl group introduces significant steric bulk, elevates lipophilicity, and alters the conformational equilibrium of the cyclohexane ring, locking it in a conformation where the tert-butyl group occupies the equatorial position. This structural feature is critical: derivatives of this compound, such as (1S,9R)-11-{2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one, exploit the specific spatial orientation enforced by the 4-tert-butyl group [1]. Simple replacement with the des-tert-butyl analog results in altered molecular geometry and physicochemical properties that can compromise downstream synthetic yields, target binding, or pharmacokinetic profiles. The following evidence sections detail these quantifiable differences.

Quantitative Differentiation Evidence for 4-tert-Butyl-1-(1H-pyrrol-1-yl)cyclohexyl Acetic Acid


Commercial Purity and Specification: A Defined Building Block at 95% Purity

This compound is supplied at a minimum purity specification of 95% (HPLC) as verified by at least two independent vendors . In contrast, the des-tert-butyl analog [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid is also available at 95% purity, but some suppliers list it as discontinued or with limited availability . The defined purity specification for the target compound ensures reproducible stoichiometric calculations for subsequent amide coupling or esterification reactions.

Chemical Synthesis Building Block Quality Control

Lipophilicity (LogP/LogD) Differentiation vs. Des-tert-Butyl Analog

The predicted ACD/LogP for the target compound is 4.35, with a LogD at pH 5.5 of 4.04 and at pH 7.4 of 2.24 . The des-tert-butyl analog [1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid has a molecular formula of C12H17NO2 (MW 207.27 g/mol) and is expected to have a significantly lower LogP (estimated ~2.0–2.5 based on the loss of four carbon atoms and the tert-butyl group). This ~2 log unit increase in lipophilicity conferred by the 4-tert-butyl group alters the compound's partitioning behavior and, when incorporated into larger pharmacophores, can enhance membrane permeability or hydrophobic pocket occupancy.

Lipophilicity Drug Design ADME Prediction

Molecular Weight and Steric Bulk: Impact on Fragment-Based Drug Design

The target compound (MW = 263.37 Da) is 56.1 Da heavier than the des-tert-butyl analog (MW = 207.27 Da) , a difference attributable entirely to the 4-tert-butyl substituent (C4H9, 57.1 Da). The tert-butyl group has a van der Waals volume approximately 2.8 times larger than a hydrogen atom [1], and its equatorial orientation on the cyclohexane ring creates a defined steric protrusion that can be exploited for hydrophobic pocket filling in target proteins. This steric feature is absent in the des-tert-butyl analog, and in analogs where the cyclohexyl ring is unsubstituted, the conformational flexibility is greater, potentially reducing entropic binding advantages.

Fragment-Based Drug Discovery Steric Effects Molecular Recognition

Validated Use as a Synthetic Intermediate: Incorporation into Complex Heterocyclic Scaffolds

This compound has been employed as a synthetic intermediate in the preparation of (1S,9R)-11-{2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one (C27H37N3O2, MW 435.60 Da) [1], demonstrating its utility in amide bond formation with complex amine-containing heterocycles. This validates the reactivity of the acetic acid moiety for standard coupling chemistry while preserving the integrity of both the N-pyrrolyl and tert-butyl-cyclohexyl structural elements. No equivalent published derivatives were identified for the des-tert-butyl analog, suggesting that the tert-butyl-substituted scaffold is the preferred or necessary building block for accessing certain chemotypes.

Synthetic Intermediate Heterocyclic Chemistry Amide Coupling

Recommended Application Scenarios for 4-tert-Butyl-1-(1H-pyrrol-1-yl)cyclohexyl Acetic Acid in Scientific Procurement


Synthesis of Sterically Demanding IKK-2/NF-κB Pathway Modulator Analogs

This compound serves as a carboxylic acid building block for the synthesis of amide derivatives targeting the IKK-2/NF-κB pathway. The 4-tert-butyl group provides steric bulk that can enhance selectivity for hydrophobic enzyme pockets, as demonstrated by the validated synthetic intermediate (1S,9R)-11-{2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetyl}-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-dien-6-one [1]. Researchers developing IKK-2 inhibitors with enhanced selectivity profiles should prioritize this building block over the des-tert-butyl analog to exploit the differentiated lipophilicity (ΔLogP ≈ +2) and steric properties documented in Section 3.

Fragment-Based Drug Discovery Requiring Hydrophobic Pharmacophore Elements

With a molecular weight of 263.37 Da and an ACD/LogP of 4.35 [1], this compound occupies a favorable position in fragment chemical space while providing a substantial hydrophobic anchor point via the 4-tert-butyl group. Its predicted drug-like properties (zero Rule of 5 violations, TPSA = 42 Ų ) make it suitable for fragment growing or linking strategies where the carboxylic acid handle enables rapid derivatization into diverse libraries.

Conformational Constraint Studies in Medicinal Chemistry

The 4-tert-butyl group locks the cyclohexane ring in a chair conformation with the bulky substituent equatorially positioned. This predictable conformational preference is valuable for structure-activity relationship (SAR) studies where spatial orientation of the N-pyrrolyl group relative to the acetic acid side chain must be controlled. The des-tert-butyl analog (CAS 1343341-85-4) lacks this conformational bias, offering a less defined spatial presentation that complicates SAR interpretation.

Development of Novel Heterocyclic Compound Libraries via Amide Coupling

The established synthetic precedent [1] demonstrates that this compound undergoes standard amide coupling reactions to yield complex heterocyclic products. Procurement of this building block at 95% purity with documented synthetic methodology enables parallel library synthesis without the need for extensive reaction optimization, accelerating hit-to-lead timelines in medicinal chemistry programs.

Quote Request

Request a Quote for [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.